molecular formula C10H12ClIN2O B1345273 N-(4-chloro-3-iodopyridin-2-yl)pivalamide CAS No. 898561-61-0

N-(4-chloro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1345273
CAS No.: 898561-61-0
M. Wt: 338.57 g/mol
InChI Key: IOIUSHNLFZWBBP-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-iodopyridin-2-yl)pivalamide, also known as CIP, is a pyridyl-based compound used in a variety of scientific research applications. CIP is a small molecule that can be synthesized in the laboratory and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Hydrolysis Methods

  • Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) explored a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This method was applied to various pivalamido groups, including those in 2-pivalamido-3H-pyrimidin-4-ones, to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).

Chemical Synthesis and Modification

  • Synthesis of N-Substituted Nicotinamides : Research by Yu et al. (2008) found that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide and its analogs were effective in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This study highlights the potential application of modified pivalamides in medicinal chemistry (Yu et al., 2008).

  • Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics : Takács et al. (2007) explored the synthesis of N-substituted nicotinamides, including applications in medicinal chemistry. Their work involved palladium-catalyzed aminocarbonylation using different primary and secondary amines (Takács, Jakab, Petz, & Kollár, 2007).

Biological Applications

  • Antibacterial Evaluation : Al-Romaizan (2019) studied the behavior of N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide, showing its strong nucleophilic behavior. This compound, upon further chemical reactions, showed significant antibacterial activity against various bacteria (Al-Romaizan, 2019).

  • Synthesis of 1,7-Naphthyridines : Kobayashi et al. (2010) developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines. They utilized (4-lithiopyridin-3-yl)pivalamide, demonstrating an application in the synthesis of complex heterocyclic compounds (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).

Photophysical Properties

  • Photochemical Properties of Amidate-Bridged Pt(bpy) Dimers : Hirahara, Masaoka, and Sakai (2011) explored the photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives. Their study included pivalamidate and demonstrated the influence of molecular structure on photochemical behavior (Hirahara, Masaoka, & Sakai, 2011).

Safety and Hazards

“N-(4-chloro-3-iodopyridin-2-yl)pivalamide” is classified as Acute toxicity, Oral (Category 4), H302 . This means it is harmful if swallowed. The substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Properties

IUPAC Name

N-(4-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIUSHNLFZWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640068
Record name N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-61-0
Record name N-(4-Chloro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898561-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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